Acrylonitrile-2-d
Overview
Description
Selective Binding of the Cyano Group in Acrylonitrile Adsorption on Si(100)-2 x 1
The interaction of acrylonitrile with silicon surfaces has been studied, revealing that the cyano group plays a significant role in the adsorption process. The transformation of the cyano group upon binding to the Si(100) surface was observed, indicating a [2 + 2] cycloaddition mechanism, which is a crucial step for further chemical syntheses on silicon surfaces .
AIE-Active Functionalized Acrylonitriles
Acrylonitriles with aggregation-induced emission (AIE) characteristics have been synthesized, demonstrating potential for two-photon biomedical imaging. The study showcases the synthesis of AIE-active acrylonitriles with distinct functionalities, which exhibit bright red emission and high biocompatibility, making them suitable for in vivo imaging applications .
Synthesis of Acrylonitrile from Renewable Lactic Acid
An alternative method for producing acrylonitrile from renewable resources has been developed. Lactic acid, derived from biomass, is converted to acrylonitrile through a two-step process involving amidation and dehydration, with zeolites playing a catalytic role. This method presents a more sustainable approach to acrylonitrile production .
Acrylonitrile Irreversibly Inactivates Glyceraldehyde-3-phosphate Dehydrogenase
The toxicological effects of acrylonitrile have been investigated, showing that it can irreversibly inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by alkylating a key cysteine residue. This inhibition could impair glycolytic ATP production, potentially explaining the acute toxicity of acrylonitrile .
Effect of ZnCl2 on the Spontaneous Copolymerization of Acrylonitrile
The copolymerization of acrylonitrile with substituted 1,3-dienes has been studied in the presence of ZnCl2. The research demonstrates how the structure of the diene and the reaction conditions influence the product distribution between alternating copolymers and cycloadducts, providing insights into the polymerization mechanisms of acrylonitrile .
Acrylonitrile and Tissue Glutathione
The interaction of acrylonitrile with glutathione has been examined, showing a rapid decrease in reduced glutathione levels upon acute exposure, while chronic ingestion leads to an increase in hepatic glutathione concentration. These findings suggest different mechanisms of action for acute and chronic interactions of acrylonitrile with biological systems .
Synthesis and Characterization of Acrylonitrile Derivatives
A novel acrylonitrile derivative has been synthesized and characterized, with studies on its molecular conformation, vibrational and electronic transitions, and nonlinear optical properties. The research provides a comprehensive analysis of the compound's structure and potential applications in optical materials .
Acrylonitrile Enhances H2O2-mediated DNA Damage
The carcinogenic potential of acrylonitrile has been linked to its ability to enhance DNA damage mediated by hydrogen peroxide. The study suggests that acrylonitrile may contribute to carcinogenicity by promoting the formation of nitrogen-centered radicals that enhance oxidative DNA damage .
Beta-heterosubstituted Acrylonitriles
The electronic structure of beta-heterosubstituted acrylonitriles has been explored, revealing a "push-pull" effect due to the presence of electron-donating and electron-withdrawing groups. The study provides insights into the electronic properties of these compounds and their potential applications .
Correlation between Structural and Optical Properties of π-conjugated Acrylonitrile Derivatives
The structural and optical properties of π-conjugated acrylonitrile derivatives have been correlated through X-ray analysis, energy frameworks, and theoretical calculations. The research highlights the influence of molecular structure on the optical properties and the role of intermolecular interactions in the crystal packing of these compounds .
Scientific Research Applications
Ammoxidation Process and Catalyst Development
Acrylonitrile plays a critical role in the polymer, fiber, rubber, and specialty products industries, primarily due to its application in the ammoxidation process. This process involves the catalytic transformation of propylene and propane into acrylonitrile, leveraging metal oxide catalysts. The development and commercialization of the first ammoxidation catalyst led to the widespread adoption of the SOHIO acrylonitrile process, which now supports the production of over 6.5 billion kilograms of acrylonitrile annually. The efficiency of this process has been significantly enhanced over the years through innovations in catalyst design, with current systems achieving acrylonitrile yields of approximately 83%. This research underlines the importance of acrylonitrile in industrial applications and the continuous efforts to improve its production efficiency (Grasselli, 2011).
Polymer Modification and Environmental Applications
Acrylonitrile-butadiene copolymers have been researched for their potential as modifiers in plasticized polyvinylchloride (PVC) compounds, enhancing properties critical for applications such as window gaskets. This research has led to the development of new PVC compounds with improved performance, demonstrating the value of acrylonitrile in modifying polymers for specialized uses (Rojek & Stabik, 2007).
Waste Treatment
Acrylonitrile-containing wastewater, a byproduct of its industrial use, poses environmental challenges. Research into aerated submerged fixed-film bioreactors for treating such wastewater has shown promising results, with high removal efficiencies for soluble chemical oxygen demand. This indicates the potential for bioreactor-based approaches to mitigate the environmental impact of acrylonitrile production and usage (Shakerkhatibi et al., 2010).
Renewable Sources for Acrylonitrile Production
Exploring renewable resources for acrylonitrile production, a study demonstrated the feasibility of converting lactic acid, derived from biomass, into acrylonitrile. This process, involving a two-step transformation with an overall selectivity of 57%, highlights the ongoing efforts to develop sustainable production methods for acrylonitrile, aligning with broader environmental sustainability goals (Mack et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-deuterioprop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHHRLWOUZZQLW-VMNATFBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479984 | |
Record name | Acrylonitrile-2-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acrylonitrile-2-d | |
CAS RN |
4635-82-9 | |
Record name | Acrylonitrile-2-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4635-82-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.